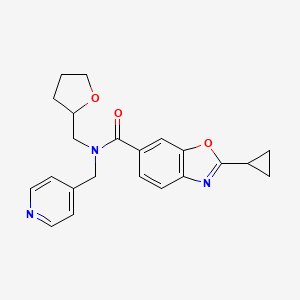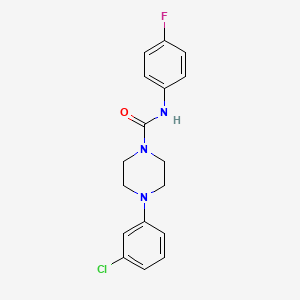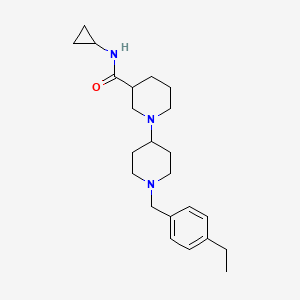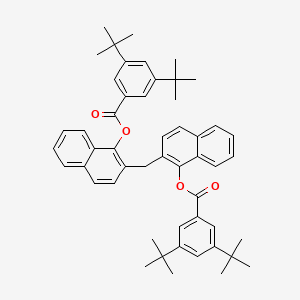![molecular formula C16H28N4O B6133493 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol, also known as CPI-169, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that regulate gene expression by binding to acetylated lysine residues on histones. CPI-169 has been shown to inhibit the function of BET proteins, leading to downregulation of oncogenic transcriptional programs in cancer cells.
作用机制
2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to downregulation of oncogenic transcriptional programs in cancer cells, resulting in decreased cell proliferation and increased cell death. This compound has been shown to selectively target the BET family of proteins, with minimal effects on other bromodomain-containing proteins (Filippakopoulos et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical models. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and decrease tumor burden in mouse models of cancer (Wang et al., 2018). This compound has also been shown to have anti-inflammatory effects in a model of sepsis, reducing cytokine levels and improving survival (Liu et al., 2019). However, the physiological effects of this compound in humans have not been fully characterized.
实验室实验的优点和局限性
One advantage of using 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its specificity for the BET family of proteins. This allows researchers to study the effects of inhibiting BET proteins without affecting other bromodomain-containing proteins. However, a limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and low-yielding, which can limit its availability for research purposes.
未来方向
There are several future directions for research on 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can predict response to BET inhibitors in cancer patients. In addition, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the physiological effects of this compound in humans need to be further characterized in clinical trials.
In conclusion, this compound is a small molecule inhibitor of the BET family of proteins that has shown promise as an anti-cancer and anti-inflammatory agent in preclinical models. Its specificity for BET proteins makes it a valuable tool for studying the role of epigenetic regulation in cancer. However, further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
The synthesis of 2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol has been described in detail in a publication by researchers at Constellation Pharmaceuticals (Filippakopoulos et al., 2017). The synthesis involves a series of chemical reactions that start with commercially available starting materials and result in the formation of this compound as a white solid. The final step of the synthesis involves the formation of a piperazine ring through a cyclization reaction. The yield of the synthesis is reported to be 8%.
科学研究应用
2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC) (Wang et al., 2018). This compound has also been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy (Tao et al., 2018). In addition, this compound has been shown to have anti-inflammatory effects in a model of sepsis (Liu et al., 2019).
属性
IUPAC Name |
2-[1-cyclopentyl-4-[(2-methyl-1H-imidazol-5-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-13-17-10-14(18-13)11-19-7-8-20(15-4-2-3-5-15)16(12-19)6-9-21/h10,15-16,21H,2-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERCYYHDDYYORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(1H-benzimidazol-2-ylmethyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6133416.png)

![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)

![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![(2-furylmethyl)({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methylamine](/img/structure/B6133486.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)
